Pyrazolo[1,5-a]pyridin-6-ol: A Technical Guide to a Promising Heterocyclic Scaffold
Pyrazolo[1,5-a]pyridin-6-ol: A Technical Guide to a Promising Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Pyrazolo[1,5-a]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. Although direct experimental data for this specific molecule is limited, this document extrapolates its core characteristics based on the well-documented chemistry and biological activities of the parent pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. This guide covers the predicted chemical structure, potential synthetic routes, and anticipated spectroscopic and physicochemical properties. Furthermore, it explores the probable biological activities and associated signaling pathways, drawing parallels from closely related analogs that have demonstrated potent kinase inhibitory effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound class.
Introduction
The pyrazolo[1,5-a]pyridine and its aza-analogue, pyrazolo[1,5-a]pyrimidine, are recognized as "privileged scaffolds" in medicinal chemistry.[1] These fused heterocyclic systems are key components in a multitude of biologically active molecules, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their rigid, planar structure provides an excellent framework for molecular recognition by various biological targets, particularly protein kinases.[1][3] Pyrazolo[1,5-a]pyridin-6-ol (CAS 1580489-59-3) is a specific, yet underexplored, member of this family. This guide will synthesize available information to present a detailed projection of its fundamental properties.
Chemical and Physical Properties
Chemical Structure
The chemical structure of Pyrazolo[1,5-a]pyridin-6-ol consists of a pyrazole ring fused to a pyridine ring, with a hydroxyl group substituted at the 6-position.
Table 1: Predicted Physicochemical Properties of Pyrazolo[1,5-a]pyridin-6-ol
| Property | Predicted Value | Source/Method |
| CAS Number | 1580489-59-3 | Chemical Abstracts Service |
| Molecular Formula | C₇H₆N₂O | PubChem |
| Molecular Weight | 134.14 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | Analogy to related compounds |
| Solubility | Expected to have moderate solubility in polar organic solvents | General heterocyclic properties |
| pKa | The hydroxyl group is expected to be weakly acidic | Chemical structure analysis |
Spectroscopic Data (Predicted)
Predictive analysis of the spectroscopic data is based on the known spectra of the parent pyrazolo[1,5-a]pyridine.
Table 2: Predicted Spectroscopic Data for Pyrazolo[1,5-a]pyridin-6-ol
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons on the pyridine and pyrazole rings, with shifts influenced by the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield. |
| IR Spectroscopy | Characteristic O-H stretching band (around 3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Synthesis
A definitive, published synthetic protocol for Pyrazolo[1,5-a]pyridin-6-ol is not available. However, based on established methods for the synthesis of substituted pyrazolo[1,5-a]pyridines, a plausible synthetic route can be proposed. A common strategy involves the cyclocondensation of an N-aminopyridinium salt with a suitable three-carbon building block.[4] A patent for a related compound, 6-Bromo-pyrazolo[1,5-a]pyridin-4-ol, suggests a route that could be adapted.[5]
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a 5-hydroxy-2-aminopyridine derivative with a β-ketoester or a similar 1,3-dielectrophile. The initial aminopyridine could be synthesized from a commercially available dihydroxypyridine.
Caption: Proposed two-step synthesis of Pyrazolo[1,5-a]pyridin-6-ol.
General Experimental Protocol (Hypothetical)
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N-Amination: The starting 5-hydroxypyridin-2-amine would be reacted with an aminating agent such as hydroxylamine-O-sulfonic acid in a suitable solvent to form the corresponding N-aminopyridinium salt.
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Cyclocondensation: The isolated N-aminopyridinium intermediate would then be reacted with a 1,3-dicarbonyl compound (e.g., malonaldehyde or a derivative) in the presence of a base to facilitate the cyclization and formation of the pyrazolo[1,5-a]pyridine ring system.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Biological Activity and Potential Signaling Pathways
While no direct biological data exists for Pyrazolo[1,5-a]pyridin-6-ol, the broader class of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines are well-documented as potent inhibitors of various protein kinases.[1][3] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]
Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown significant inhibitory activity against kinases such as Pim-1, Flt-3, EGFR, B-Raf, and MEK.[1][6][7] The pyrazolo[1,5-a]pyridine core has also been identified in potent PI3K inhibitors.[8] It is therefore highly probable that Pyrazolo[1,5-a]pyridin-6-ol could act as an ATP-competitive inhibitor of one or more protein kinases.
Potential Signaling Pathway Involvement
Given the known targets of related compounds, Pyrazolo[1,5-a]pyridin-6-ol could potentially modulate key signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: Potential signaling pathways modulated by Pyrazolo[1,5-a]pyridin-6-ol.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyridin-6-ol represents an intriguing, yet uncharacterized, member of a therapeutically important class of heterocyclic compounds. Based on the extensive research into the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, it is reasonable to predict that this molecule possesses kinase inhibitory activity and holds potential for the development of novel therapeutics, particularly in oncology.
Future research should focus on the definitive synthesis and characterization of Pyrazolo[1,5-a]pyridin-6-ol. Elucidation of its spectroscopic and physicochemical properties is a critical first step. Subsequently, comprehensive biological evaluation, including screening against a panel of protein kinases, is necessary to identify its specific molecular targets and to validate its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]


